molecular formula C15H19N3O2S B258555 N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B258555
M. Wt: 305.4 g/mol
InChI Key: FJGZTXVTQXMWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a phenoxy group, an isopropyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an isopropylating agent to introduce the isopropyl group. The resulting intermediate is then coupled with a thiadiazole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenoxy and thiadiazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent, with studies exploring its effects on biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The phenoxy and thiadiazole groups are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDE: shares structural similarities with other acetamides and thiadiazole derivatives.

    2-Mercapto-5-methyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring and a mercapto group.

    2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)phenol:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H19N3O2S/c1-9(2)13-6-5-12(7-10(13)3)20-8-14(19)16-15-18-17-11(4)21-15/h5-7,9H,8H2,1-4H3,(H,16,18,19)

InChI Key

FJGZTXVTQXMWSP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C

Origin of Product

United States

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